molecular formula C9H8ClN3O2 B11883944 Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11883944
M. Wt: 225.63 g/mol
InChI Key: RRZFQLRKQZCQIP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methyl ester and a chlorine substituent. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by chlorination and esterification steps. The reaction conditions often include the use of reagents such as phosphorus oxychloride for chlorination and methanol for esterification. The process may involve heating and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, facilitate the hydrolysis process.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[2,3-d]pyrimidines.

    Oxidation and Reduction: Products include oxides or dechlorinated derivatives.

    Ester Hydrolysis: The major product is 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, owing to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Uniqueness

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester and chlorine substituents enhances its reactivity and potential as a pharmacophore in drug design. Compared to similar compounds, it may exhibit improved selectivity and potency in biological assays, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-13-6(8(14)15-2)3-5-4-11-9(10)12-7(5)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZFQLRKQZCQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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